1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate
Description
1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate is a quinoline derivative featuring a chlorine substituent at position 5 and an ethoxyethyl acetate ester group at position 6. The quinoline core is a common scaffold in agrochemical and pharmacological research due to its bioactivity . The ester group (2-ethoxyethyl acetate) distinguishes it from other derivatives, influencing its solubility, stability, and biological interactions.
Properties
Molecular Formula |
C15H16ClNO4 |
|---|---|
Molecular Weight |
309.74 g/mol |
IUPAC Name |
[1-(5-chloroquinolin-8-yl)oxy-2-ethoxyethyl] acetate |
InChI |
InChI=1S/C15H16ClNO4/c1-3-19-9-14(20-10(2)18)21-13-7-6-12(16)11-5-4-8-17-15(11)13/h4-8,14H,3,9H2,1-2H3 |
InChI Key |
QHURRAXLXAIJQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(OC1=C2C(=C(C=C1)Cl)C=CC=N2)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate typically involves the reaction of 5-chloroquinoline with ethoxyethyl acetate under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using advanced techniques and equipment. The process is optimized to maximize efficiency and minimize waste. Industrial production methods may also include purification steps to ensure the final product meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group in the quinoline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted quinoline compounds .
Scientific Research Applications
1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural features of 1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate with three analogs:
*Calculated based on structural similarity to analogs.
Key Observations :
- Ester Chain Length : The ethoxyethyl group in the target compound provides intermediate polarity compared to the longer 1-methylhexyl (cloquintocet-mexyl) and shorter ethyl/1-methylethyl groups. This affects solubility and bioavailability .
- Chlorine Position : All compounds retain the 5-chloro substitution, critical for bioactivity in herbicide safeners and coordination chemistry .
Physical and Chemical Properties
Notes:
- The ethoxyethyl group enhances water solubility compared to cloquintocet-mexyl’s hydrophobic 1-methylhexyl chain .
Biological Activity
1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate is a derivative of chloroquinoline, a class of compounds known for their significant biological activities, particularly in medicinal chemistry. This compound exhibits potential as an antimicrobial, antimalarial, and anticancer agent, owing to the pharmacological properties associated with the quinoline structure.
Chemical Structure and Properties
The molecular formula of 1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate is , with a molecular weight of approximately 265.69 g/mol. The compound features a chloroquinoline moiety linked via an ether bond to an ethoxyethyl acetate group, which contributes to its unique reactivity and biological profile.
Biological Activity Overview
The biological activity of 1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate is hypothesized to involve interactions with various biological targets, including enzymes and receptors implicated in disease pathways. Binding affinity studies indicate that it may compete with other substrates for active sites on these targets, influencing cellular processes such as proliferation and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. Variations in substituents significantly affect the compound's lipophilicity, binding affinity, and overall biological efficacy. For instance:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate | C₁₃H₁₃ClNO₃ | Similar biological activity with ethyl group |
| 2-Chloroethyl [(5-chloroquinolin-8-yl)oxy]acetate | C₁₃H₁₃ClNO₃ | Different reactivity due to chloroethyl group |
| Prop-2-en-1-yl [(5-chloroquinolin-8-yl)oxy]acetate | C₁₄H₁₅ClNO₃ | Unsaturated alkene; potential for varied biological properties |
Case Studies
A series of studies have explored the biological effects of various quinoline derivatives:
- Antimalarial Activity : A study demonstrated that modifications on the quinoline scaffold could enhance antimalarial potency against resistant Plasmodium falciparum strains. The research emphasized the importance of lipophilicity and structural features in determining efficacy against malaria .
- Cytotoxicity Against Cancer Cells : In vitro assays have shown that certain quinoline derivatives exhibit significant cytotoxicity against human cancer cell lines (SKOV-3, PC-3). The IC50 values were determined using MTT assays, revealing that structural modifications can lead to increased cytotoxic effects .
- Antiviral Activity : Research into related compounds has indicated varying degrees of antiviral activity against H5N1 avian influenza viruses, with some derivatives showing promising results in inhibiting viral growth while maintaining low cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
